molecular formula C18H21NO4S B2943281 (5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1448043-21-7

(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2943281
CAS No.: 1448043-21-7
M. Wt: 347.43
InChI Key: FOWGBNUNQPDRKW-UHFFFAOYSA-N
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Description

(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone is a chemical compound of interest in scientific research and development. This synthetic small molecule features a furan core linked to a pyrrolidine methanone group and a 4-methylbenzylsulfonylmethyl substituent. This specific structural architecture, incorporating multiple heterocyclic systems and a sulfonyl moiety, suggests potential utility in various research applications, particularly in medicinal chemistry and early-stage drug discovery projects. The presence of the sulfonyl group can influence the compound's physicochemical properties, such as its solubility and potential to interact with biological targets, while the furan and pyrrolidine rings are common pharmacophores found in molecules with diverse biological activities. Researchers may investigate this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening to probe its biochemical properties. The compound is provided as a high-purity material to ensure consistent and reliable results in a laboratory setting. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

[5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-14-4-6-15(7-5-14)12-24(21,22)13-16-8-9-17(23-16)18(20)19-10-2-3-11-19/h4-9H,2-3,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWGBNUNQPDRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone , also known by its CAS number 1448043-21-7 , is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes a furan ring, a pyrrolidine moiety, and a sulfonyl group, which are known to contribute to various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H21NO4SC_{18}H_{21}NO_4S, with a molecular weight of approximately 347.43 g/mol . The compound is characterized by its solubility in common organic solvents, making it suitable for various biological assays and applications.

PropertyValue
Molecular FormulaC18H21NO4S
Molecular Weight347.43 g/mol
SolubilitySoluble in organic solvents
PurityTypically 95%

Biological Activity Overview

Research into the biological activity of this compound has highlighted several potential therapeutic effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds with similar structural motifs exhibit significant antibacterial and antifungal properties. For instance, compounds containing sulfonamide groups have been shown to inhibit the growth of various pathogens .
  • Anti-inflammatory Properties : Sulfonamide derivatives are often investigated for their anti-inflammatory effects. The presence of the pyrrolidine ring may enhance these properties by modulating inflammatory pathways .

Case Studies and Research Findings

  • Antibacterial Activity : A study involving related sulfonamide compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that the sulfonyl group plays a crucial role in antimicrobial efficacy . The mechanism of action is believed to involve interference with bacterial folic acid synthesis.
  • Antifungal Effects : Research has indicated that compounds with furan rings possess antifungal activity, potentially through disruption of fungal cell membranes or inhibition of ergosterol biosynthesis .
  • Cytotoxicity Studies : In vitro assays have shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies reported IC50 values indicating significant cytotoxicity against human glioblastoma and melanoma cells, suggesting potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The sulfonyl group is essential for antimicrobial activity.
  • The furan ring contributes to the overall stability and bioactivity.
  • The pyrrolidine moiety may enhance lipophilicity, facilitating cellular uptake.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares functional groups with several pharmacologically relevant molecules:

Sulfonamide Derivatives: The sulfonyl group is common in protease inhibitors (e.g., HIV-1 protease inhibitors).

Furan-Containing Drugs : Analogues like ranitidine (a histamine H2-receptor antagonist) utilize furan rings for aromatic interactions. The addition of a sulfonylmethyl group here could alter binding kinetics or metabolic stability.

Pyrrolidinone Derivatives: Drugs such as rolipram (a PDE4 inhibitor) use pyrrolidinone moieties for conformational rigidity. The methanone group in this compound may confer similar advantages in target binding.

Physicochemical Properties

Hypothetical data based on structural analogs (Table 1):

Property Target Compound Sulforaphane PEGDA
Molecular Weight (g/mol) ~405.5 177.3 700
logP (Predicted) 3.2 1.1 -1.5
Key Functional Groups Sulfonyl, Furan Sulfoxide, Isothiocyanate Acrylate, Ether
Potential Applications Enzyme inhibition Osteoarthritis prevention Hydrogel scaffolds

Table 1: Comparative properties of the target compound and structurally or functionally related molecules.

Environmental and Analytical Data

Monitoring approaches for sulfonyl-containing compounds (e.g., HPLC or mass spectrometry) could be applied to assess environmental persistence, as seen in chemistry monitoring protocols for analogous substances .

Research Findings and Methodological Context

  • 3D Cell Culture Relevance : The compound’s solubility and stability could be tested using perfusion systems like those described in , enabling comparisons with PEGDA-based drug delivery .
  • Therapeutic Potential: While sulforaphane’s clinical breakthrough in osteoarthritis hinges on human trials , this compound’s synthetic design may offer tunability for targeted enzyme inhibition.

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